![molecular formula C13H12N2O7S2 B10843976 4-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/no-structure.png)
4-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminosulfonyl group and a benzoyl group attached to a phenyl sulfamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-{4-[(aminosulfonyl)oxy]benzoyl}phenol, which is then reacted with sulfamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or sulfamate groups, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl or sulfamate derivatives.
Wissenschaftliche Forschungsanwendungen
4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of steroid sulfatase.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate involves the inhibition of specific enzymes, such as steroid sulfatase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of certain hormones or other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfonate
- **4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfate
- **4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfonamide
Uniqueness
4-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit steroid sulfatase sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H12N2O7S2 |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[4-(4-sulfamoyloxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C13H12N2O7S2/c14-23(17,18)21-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)22-24(15,19)20/h1-8H,(H2,14,17,18)(H2,15,19,20) |
InChI-Schlüssel |
NKZRLSJYBCVOGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OS(=O)(=O)N)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.